molecular formula C6H2ClF3N4 B114324 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 140911-31-5

8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B114324
M. Wt: 222.55 g/mol
InChI Key: MTJVSFDBHKNNPB-UHFFFAOYSA-N
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Description

“8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound . It is a sitagliptin pharmaceutical intermediate used in the synthesis of antidiabetic drugs . The sitagliptin phosphate sheet, a novel antidiabetic drug, is a dipeptidyl peptidase-4 (DPP-4) suppressor factor that can improve the human body’s ability to reduce high blood glucose levels .


Synthesis Analysis

The synthesis of “8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine” involves several steps . The method includes adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 . Then, chlorobenzene and trifluoroacetic anhydride are added, and the mixture is heated, refluxed, and trifluoroacetic acid is distilled out . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain 4 . Finally, palladium/carbon and an ethanol solution of the 4 are added under the protection of nitrogen in a high-pressure kettle . After the reaction, the mixture is filtered, washed, and concentrated . Residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine” include the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation . This is followed by the addition of chlorobenzene and trifluoroacetic anhydride, heating, refluxing, and distillation of trifluoroacetic acid . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed . Finally, palladium/carbon and an ethanol solution of the 4 are added under the protection of nitrogen in a high-pressure kettle . After the reaction, the mixture is filtered, washed, and concentrated . Residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .

Scientific Research Applications

Synthesis Methods and Derivatives
A key aspect of the research surrounding 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its synthesis and the development of various derivatives. Mal et al. (2015) describe a one-pot synthesis method using chloramine T, highlighting the compound's utility in forming new synthetic scaffolds through cross-coupling reactions (Mal et al., 2015). Similarly, Yang et al. (2015) discuss the synthesis of substituted derivatives of this compound, emphasizing their weak antifungal activity (Yang et al., 2015).

Anticancer Potential
A significant area of interest is the compound's potential in anticancer applications. The study by Raveesha et al. (2020) focuses on synthesizing derivatives and evaluating their anti-cancer properties, particularly against human colon cancer cell lines (Raveesha et al., 2020).

Antimicrobial Activity
Research by Mannam et al. (2019) and Patil et al. (2021) explores the antimicrobial properties of derivatives, showing significant activity against various bacterial and fungal strains (Mannam et al., 2019); (Patil et al., 2021).

Application in Organic and Medicinal Chemistry
The versatility of 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine in organic and medicinal chemistry is highlighted by Jethava et al. (2020), who review its role as a key scaffold for developing therapeutic agents (Jethava et al., 2020).

Energetic Material Applications
Sheremetev et al. (2016) investigate the use of this compound in energetic materials, emphasizing its potential in explosive and propellant applications (Sheremetev et al., 2016).

Safety And Hazards

The safety data sheet for “8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in

properties

IUPAC Name

8-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-3-4-12-13-5(6(8,9)10)14(4)2-1-11-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJVSFDBHKNNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436910
Record name 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

CAS RN

140911-31-5
Record name 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 40 mg (0.196 mmol) of 3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine 7-oxide in 0.9 mL of phosphorus oxychloride was stirred at reflux for 2.5 h. The cooled solution was concentrated to dryness. Purification of the residue by preparative HPLC (C18 reverse phase column, 10-70% acetonitrile in water containing 0.05% trifluoroacetic acid) and then by flash chromatography on silica gel (10-30% ethyl acetate in hexanes) yielded the title compound as a white solid. LC-MS 223 (M+1).
Name
3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine 7-oxide
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Zhang, X Liu, B Zhang, L Tan… - IOP Conference Series …, 2019 - iopscience.iop.org
3, 8-dichloro-[1, 2, 4] triazolo [4, 3-a] pyrazine is an important intermediate for the synthesis of many small molecule anticancer drugs. It was synthesized from 2, 3-dichloropyrazine, N 2 …
Number of citations: 3 iopscience.iop.org

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